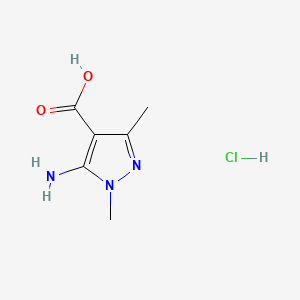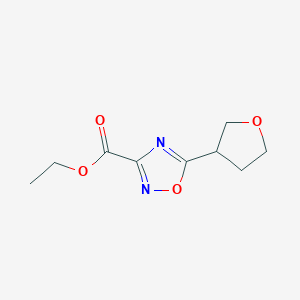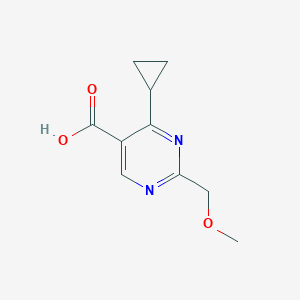
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported MnO2 in water, yielding the desired pyrazole derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green solvents and heterogeneous catalysts in multi-component reactions (MCRs) is recommended for large-scale synthesis due to their environmental benefits and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as MnO2.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the amino or methyl groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, p-toluenesulfonic acid (p-TSA), and sodium ascorbate. Reaction conditions vary but often involve aqueous media and room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Applications De Recherche Scientifique
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, polymers, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as p38MAPK, which plays a role in inflammatory responses. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and carboxylic acid groups contribute to its reactivity and potential as a versatile synthetic intermediate .
Propriétés
Formule moléculaire |
C6H10ClN3O2 |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
5-amino-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(6(10)11)5(7)9(2)8-3;/h7H2,1-2H3,(H,10,11);1H |
Clé InChI |
SILOBWDOXIULFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)





